Technical Guide: Physicochemical Properties of Amino-PEG7-Amine (NH2-PEG7-NH2)
Technical Guide: Physicochemical Properties of Amino-PEG7-Amine (NH2-PEG7-NH2)
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG7-Amine, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical reagent in modern biopharmaceutical research and development. It consists of a discrete chain of seven ethylene (B1197577) glycol units, flanked by a primary amine group at each terminus. This well-defined, monodisperse structure provides a precise spacer length, which is crucial for applications ranging from protein modification (PEGylation) and antibody-drug conjugate (ADC) development to surface functionalization of nanoparticles.
The dual amine groups offer versatile handles for covalent conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The inherent properties of the PEG chain—hydrophilicity, flexibility, and low immunogenicity—are imparted to the conjugated molecule, often enhancing solubility, improving pharmacokinetic profiles, and reducing aggregation.[2][3] This guide provides an in-depth overview of the core physical properties of NH2-PEG7-NH2, detailed experimental protocols for its characterization, and logical workflows relevant to its application.
Physical and Chemical Properties
The physical properties of NH2-PEG7-NH2 are summarized below. These characteristics are fundamental to its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | O,O′-Bis(2-aminoethyl)hexaethylene Glycol; 1,23-Diamino-3,6,9,12,15,18,21-heptaoxatricosane | [4][5] |
| Synonyms | Amino-PEG7-Amine, α,ω-Bis(amino)-octaethylene Glycol | [5] |
| CAS Number | 332941-25-0 | [1][4][5][6] |
| Molecular Formula | C₁₆H₃₆N₂O₇ | [1][4] |
| Molecular Weight | 368.47 g/mol (also cited as 368.5 g/mol ) | [1][4][5][6] |
| Appearance | Colorless to light yellow oil, viscous liquid, or off-white solid | [6][7] |
| Purity | ≥95% to >98% (Varies by supplier) | [1][5] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF) | [6][7] |
| Storage Conditions | Store at -20°C to -5°C, keep dry, and protect from sunlight. | [1][5][7] |
Experimental Protocols for Characterization
Accurate characterization is essential to ensure the quality and reactivity of NH2-PEG7-NH2. The following protocols are representative methods for verifying its identity, purity, and solubility.
Identity and Structure Confirmation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms (protons).
Methodology:
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Sample Preparation: Dissolve 5-10 mg of NH2-PEG7-NH2 in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
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Data Acquisition: Record the spectrum at room temperature.
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Analysis: The resulting spectrum should show characteristic peaks corresponding to the PEG backbone and the terminal amine groups.
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A prominent singlet or multiplet around δ 3.6 ppm corresponds to the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG chain.
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A triplet around δ 2.8-2.9 ppm is characteristic of the methylene protons adjacent to the terminal amine groups (-CH₂-NH₂). The disappearance of hydroxyl-adjacent protons and the appearance of this peak confirms the conversion to an amine-terminated PEG.[8]
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Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components in a mixture, making it ideal for determining the purity of PEG linkers.
Methodology:
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Sample Preparation: Prepare a stock solution of NH2-PEG7-NH2 at 1 mg/mL in the mobile phase (e.g., a mixture of water and acetonitrile).
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Instrumentation:
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% trifluoroacetic acid (TFA), is effective. For example, a linear gradient from 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for PEG analysis as PEGs lack a strong UV chromophore.[]
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Data Acquisition: Inject 10-20 µL of the sample and run the gradient method.
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Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is typically required for bioconjugation applications.
Solubility Assessment Protocol
This protocol determines the qualitative solubility of the compound in various solvents, a critical parameter for planning conjugation reactions.
Methodology:
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Solvent Selection: Prepare vials containing 1.0 mL of various solvents relevant to bioconjugation, such as deionized water, phosphate-buffered saline (PBS), DMSO, and DMF.
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Sample Addition: Add a pre-weighed amount of NH2-PEG7-NH2 (e.g., 10 mg) to each vial.
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Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.
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Observation: Visually inspect each vial for undissolved material against a dark background.
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Classification:
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Soluble: The solution is clear and free of any visible particles.
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Partially Soluble: The solution is hazy or contains suspended particles.
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Insoluble: The bulk of the material remains undissolved.
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This qualitative test confirms the expected broad solubility profile of the PEG linker.[6][7] For quantitative data, a phase solubility study can be performed by creating saturated solutions and measuring the concentration of the dissolved compound.[7]
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Diagrams and Workflows
Structure-Function Relationship
The utility of NH2-PEG7-NH2 is derived directly from its molecular structure. The terminal amine groups provide reactive sites for conjugation, while the PEG chain confers beneficial physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
